![molecular formula C18H12FN5O B2495587 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]piridazin-6-il}fenil)benzamida CAS No. 894063-35-5](/img/structure/B2495587.png)
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]piridazin-6-il}fenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazolo and pyridazine rings in its structure contributes to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several scientific research applications, including:
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activity of these proteins, thereby preventing the downstream signaling pathways that lead to cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis .
Pharmacokinetics
The compound’s inhibitory activities against c-met and vegfr-2, as well as its antiproliferative activities against various cell lines, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting appropriate hydrazine derivatives with 1,2-diketones under reflux conditions in the presence of a suitable solvent such as ethanol.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic aromatic substitution reactions using fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Coupling with Benzamide: The final step involves coupling the triazolopyridazine intermediate with benzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: Amines or thiols in the presence of a base like NaOH or KOH.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-a]pyrazin-6-yl}phenyl)benzamide: Similar structure with a pyrazine ring instead of a pyridazine ring.
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]quinoxalin-6-yl}phenyl)benzamide: Contains a quinoxaline ring instead of a pyridazine ring.
Uniqueness
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .
Actividad Biológica
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound that belongs to a class of molecules known for their diverse biological activities, particularly in the realm of cancer therapy and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's molecular formula is C21H15F4N5O2 with a molecular weight of 445.4 g/mol. Its structure features a triazolo-pyridazine moiety, which is significant for its biological interactions.
Target Receptors and Pathways
The compound primarily acts as an inhibitor of various kinases, including c-Met kinase. The mechanism involves:
- Inhibition of Kinase Activity : Compounds similar to 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in signaling pathways that regulate cell growth and survival.
- Modulation of Receptor Functions : The compound may also interact with metabotropic glutamate receptors, enhancing or inhibiting their activity based on the physiological context.
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption and distribution characteristics for compounds in this class. In silico modeling suggests potential for good bioavailability and metabolic stability.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide through:
- Cell Line Studies : The compound has been tested against various cancer cell lines (A549, MCF-7, HeLa), showing IC50 values indicating effective growth inhibition.
- Mechanistic Investigations : Studies reveal that the compound induces apoptosis in cancer cells via activation of caspase pathways and modulation of cell cycle progression.
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
A549 | 0.83 ± 0.07 | Apoptosis induction |
MCF-7 | 0.15 ± 0.08 | Cell cycle arrest |
HeLa | 2.85 ± 0.74 | Caspase activation |
Other Pharmacological Activities
In addition to its anticancer properties, this compound exhibits:
- Antimicrobial Activity : Similar derivatives have shown potential against various bacterial strains.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests therapeutic applications in chronic inflammatory diseases.
Case Studies
-
Study on c-Met Inhibition :
- A study evaluated the effects of a related triazolo derivative on c-Met kinase activity in vitro and in vivo.
- Results indicated significant tumor growth inhibition in xenograft models treated with the compound.
-
Clinical Observations :
- In a cohort study involving patients with advanced cancers treated with related compounds, notable survival benefits were observed in individuals receiving targeted therapy based on kinase inhibition.
Propiedades
IUPAC Name |
4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-14-6-4-12(5-7-14)18(25)21-15-3-1-2-13(10-15)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOAQAHLROUOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.